![molecular formula C7H12ClN B2901374 Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride CAS No. 99669-34-8](/img/structure/B2901374.png)
Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride: is a chemical compound with the molecular formula C7H11N·HCl. It is a derivative of tricyclo[2.2.1.02,6]heptane, a bicyclic hydrocarbon. This compound is known for its unique tricyclic structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tricyclo[2.2.1.02,6]heptane, which is subjected to a series of chemical reactions to introduce the amine group.
Amination Reaction: The introduction of the amine group is achieved through an amination reaction, where tricyclo[2.2.1.02,6]heptane is reacted with ammonia or an amine source under specific conditions.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can also undergo reduction reactions, where the amine group is reduced to form secondary or tertiary amines.
Substitution: Substitution reactions involve the replacement of the amine group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Tricyclo[22102,6]heptan-1-amine hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a ligand in receptor studies. Its ability to interact with specific receptors makes it valuable in studying receptor-ligand interactions and signaling pathways.
Medicine: The compound has potential applications in drug development. Its unique structure and reactivity make it a candidate for designing new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Molecular Targets and Pathways:
Receptors: The compound can act as an agonist or antagonist at specific receptors, influencing their signaling.
Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Tricyclo[2.2.1.02,6]heptane: The parent hydrocarbon, lacking the amine group.
Tricyclo[2.2.1.02,6]heptan-1-ol: A derivative with a hydroxyl group instead of an amine.
Tricyclo[2.2.1.02,6]heptan-1-carboxylic acid: A carboxylic acid derivative.
Uniqueness: Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride is unique due to its amine group, which imparts distinct reactivity and biological activity. This makes it valuable in various scientific and industrial applications, distinguishing it from its similar compounds.
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c8-7-3-4-1-5(7)6(7)2-4;/h4-6H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRVDRKTCUSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2901292.png)
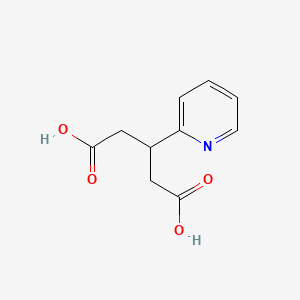
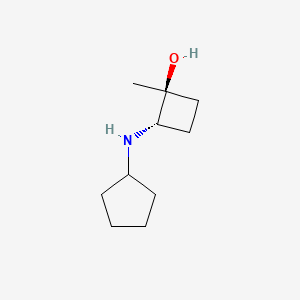
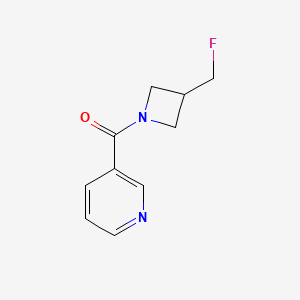
![(3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one](/img/structure/B2901298.png)
![3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2901299.png)
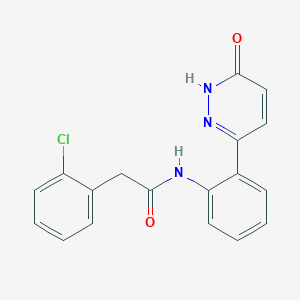
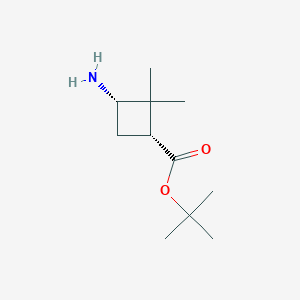
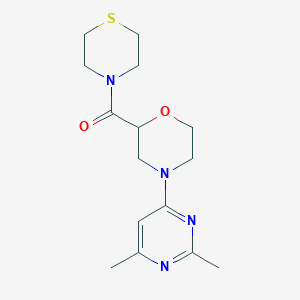
![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2901305.png)
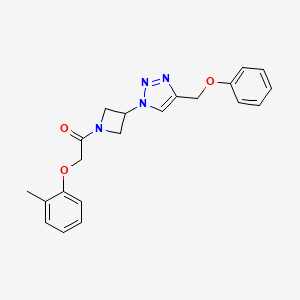
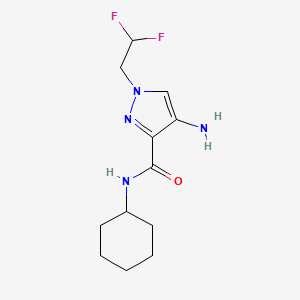
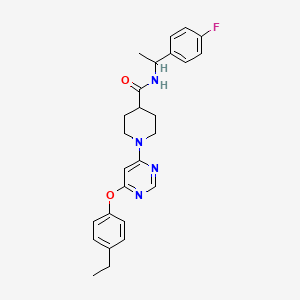
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid](/img/structure/B2901310.png)
